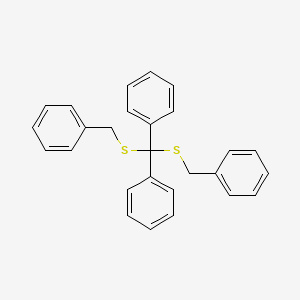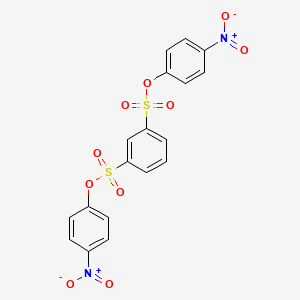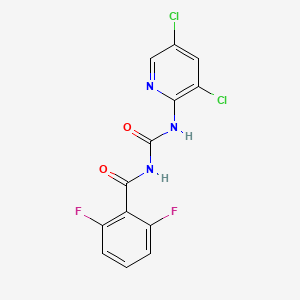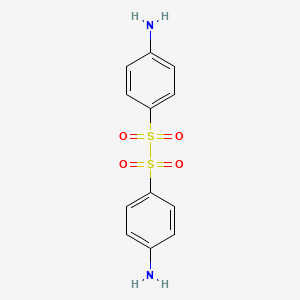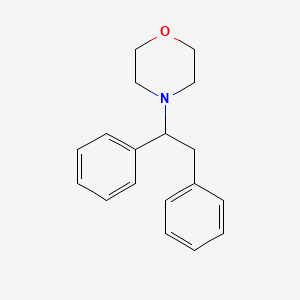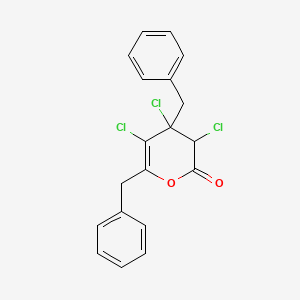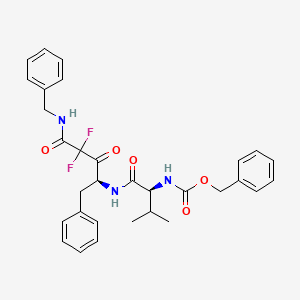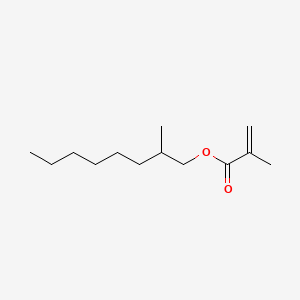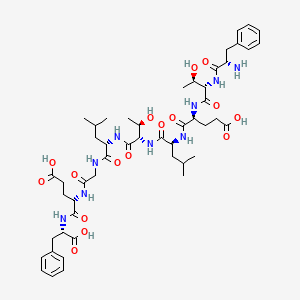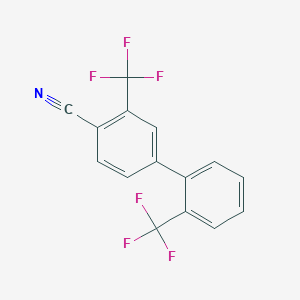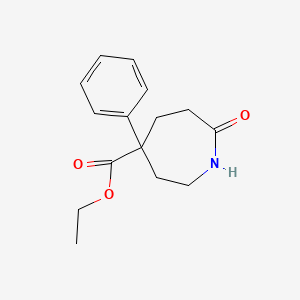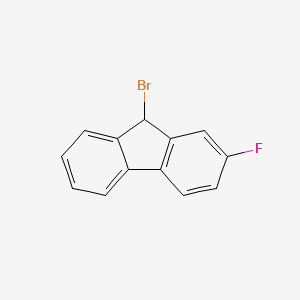
9-Bromo-2-fluoro-9h-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-2-fluoro-9h-fluorene: is an organic compound with the molecular formula C13H8BrF It is a derivative of fluorene, where the hydrogen atoms at positions 9 and 2 are replaced by bromine and fluorine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-2-fluoro-9h-fluorene typically involves the bromination and fluorination of fluorene. One common method includes the following steps:
Bromination: Fluorene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 9-position.
Fluorination: The brominated fluorene is then subjected to fluorination using a fluorinating agent such as silver fluoride or cesium fluoride to introduce the fluorine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using bromine and a suitable catalyst in a controlled environment to ensure high yield and purity.
Fluorination: Employing efficient fluorinating agents and optimized reaction conditions to achieve the desired product with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 9-Bromo-2-fluoro-9h-fluorene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding fluorene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 9-substituted-2-fluoro-fluorene derivatives.
Oxidation: Formation of 9-fluorenone derivatives.
Reduction: Formation of 9-fluoro-fluorene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: 9-Bromo-2-fluoro-9h-fluorene is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: It is employed in the development of organic photovoltaic materials due to its electron-accepting properties.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Industry:
Material Science: It is used in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9-Bromo-2-fluoro-9h-fluorene involves its interaction with molecular targets through its bromine and fluorine substituents. These substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The bromine atom can participate in halogen bonding, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
9-Bromo-9h-fluorene: Lacks the fluorine atom, making it less electron-withdrawing compared to 9-Bromo-2-fluoro-9h-fluorene.
2-Fluoro-9h-fluorene: Lacks the bromine atom, resulting in different reactivity and applications.
9,9-Dimethyl-2-bromo-9h-fluorene: Contains additional methyl groups, affecting its steric and electronic properties.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. This combination enhances its utility in various applications, particularly in organic electronics and pharmaceuticals.
Propiedades
Número CAS |
6344-64-5 |
|---|---|
Fórmula molecular |
C13H8BrF |
Peso molecular |
263.10 g/mol |
Nombre IUPAC |
9-bromo-2-fluoro-9H-fluorene |
InChI |
InChI=1S/C13H8BrF/c14-13-11-4-2-1-3-9(11)10-6-5-8(15)7-12(10)13/h1-7,13H |
Clave InChI |
WZHZJVMBBSFWBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)F)C(C2=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


